2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
CAS No.: 1029763-96-9
Cat. No.: VC5017074
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029763-96-9 |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.497 |
| IUPAC Name | 2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29) |
| Standard InChI Key | OOTNYTNHHRBVQX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, 2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide, reflects its intricate architecture (Figure 1). Key components include:
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A pyrimidine ring substituted with a methyl group at position 6.
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A 3,4-dihydroisoquinoline group at position 2 of the pyrimidine.
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An acetamide linker bridging the pyrimidine to a 4-ethoxyphenyl group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.497 g/mol |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
| InChIKey | OOTNYTNHHRBVQX-UHFFFAOYSA-N |
| Solubility | Not available |
The Standard InChI (1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)) confirms stereochemical details and connectivity .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters to generate the 6-methylpyrimidin-4-ol intermediate.
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Nucleophilic Substitution: Reaction of the pyrimidine intermediate with 3,4-dihydroisoquinoline under basic conditions to introduce the dihydroisoquinoline moiety.
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Amide Coupling: Activation of the carboxylic acid group in the acetamide linker using coupling agents like EDC/HOBt, followed by reaction with 4-ethoxyaniline.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 6-Methylpyrimidin-4-ol | Core structure functionalization |
| 3,4-Dihydroisoquinoline | Heterocyclic substituent |
| 4-Ethoxyaniline | Acetamide side chain precursor |
Research Findings and Applications
Pharmacokinetic Studies
Though pharmacokinetic data for this specific compound is sparse, its logP value (calculated as 3.2) indicates moderate lipophilicity, favoring blood-brain barrier penetration .
Toxicity Profiling
In vitro cytotoxicity assays using HepG2 cells revealed an IC50 > 50 µM, suggesting low acute toxicity.
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